molecular formula C9H10O4 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No.: B1671104
CAS No.: 3943-89-3
M. Wt: 182.17 g/mol
InChI Key: KBPUBCVJHFXPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydroxybenzoate (also known as ethyl protocatechuate) is a phenolic ester derived from 3,4-dihydroxybenzoic acid (protocatechuic acid). It is synthesized via oxidation of 4-methylcatechol to 3,4-dihydroxybenzoic acid, followed by esterification with ethanol under optimized conditions, achieving yields up to 90.5% . This compound is naturally found in plants such as Opuntia dillenii and Artocarpus heterophyllus , as well as in bee bread and oregano extracts .

Its biological significance stems from its dual role as an inhibitor of collagen prolyl hydroxylases (P4Hs) and an activator of hypoxia-inducible factor-1α (HIF-1α). Concurrently, it stabilizes HIF-1α by inhibiting HIF prolyl hydroxylases (PHDs), which modulates cellular responses to hypoxia . Additional properties include antioxidant activity, antibiotic potentiation, and induction of cancer cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dihydroxybenzoate can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Scientific Research Applications

Cancer Research Applications

1.1 Inhibition of Prolyl Hydroxylase

Ethyl 3,4-dihydroxybenzoate has been studied for its ability to inhibit prolyl hydroxylase, an enzyme involved in collagen synthesis and cellular responses to hypoxia. This inhibition has been linked to the compound's potential in reducing metastasis in breast cancer cells. A study demonstrated that it induces apoptosis and autophagy in esophageal squamous cell carcinoma cells via upregulation of specific genes such as NDRG1 and BNIP3 .

Case Study: Esophageal Cancer Cells

  • Methodology : Flow cytometry was used to analyze cell cycle changes and apoptosis.
  • Findings : this compound caused S phase accumulation and increased expression of apoptosis-related proteins.
  • : The compound's cytotoxic effects are mediated through autophagy and apoptosis mechanisms .

Bone Health Applications

2.1 Prevention of Osteonecrosis

Research has indicated that this compound may prevent steroid-associated femoral head osteonecrosis. In a rabbit model study, the compound was administered prior to the induction of osteonecrosis using lipopolysaccharide and methylprednisolone.

  • Methodology : New Zealand white rabbits were divided into prevention and model groups.
  • Results : Histological analysis confirmed reduced incidence of osteonecrosis in the prevention group compared to controls .
  • : this compound shows promise as a protective agent against bone tissue damage induced by steroids.

Antibacterial Activity

3.1 Modulation of Antibiotic Efficacy

This compound has demonstrated mild antibacterial properties against drug-resistant strains of E. coli. It acts as a potential efflux pump inhibitor (EPI), enhancing the effectiveness of common antibiotics.

  • Study Findings : The compound significantly reduced the half-maximal inhibitory concentration (IC50) for erythromycin and clarithromycin when used in combination with these antibiotics .
  • Mechanism : It interferes with the efflux mechanisms of resistant bacterial strains, thereby increasing intracellular concentrations of antibiotics .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases.

  • Source : Found in various plants and foods such as peanuts and wine, it exhibits significant free radical scavenging activity.
  • Application : Its antioxidant properties can be beneficial in food preservation and as a dietary supplement for health maintenance .

Data Tables

Application AreaMechanism/EffectKey Findings
Cancer ResearchProlyl hydroxylase inhibitionInduces apoptosis and autophagy in cancer cells
Bone HealthOsteonecrosis preventionReduces incidence of osteonecrosis in animal models
Antibacterial ActivityEfflux pump inhibitionEnhances efficacy of antibiotics against resistant bacteria
Antioxidant PropertiesFree radical scavengingExhibits significant antioxidant activity

Comparison with Similar Compounds

Ethyl 3,4-dihydroxybenzoate belongs to a class of catechol derivatives with varied biological activities. Below is a detailed comparison with structurally and functionally related compounds.

Structural and Physicochemical Properties

Compound Molecular Formula LogP Water Solubility Key Functional Groups Natural Sources
This compound C₉H₁₀O₄ 1.27 Insoluble Catechol, ester Plants, bee bread
3,4-Dihydroxybenzoic acid C₇H₆O₄ 0.98 Slightly soluble Catechol, carboxylic acid Oregano, fruits
Mthis compound C₈H₈O₄ 0.89 Insoluble Catechol, ester Medicinal insects
3,4-Dihydroxyphenylacetic acid C₈H₈O₄ 0.75 Soluble Catechol, acetic acid Microbial metabolites
Protocatechuic aldehyde C₇H₆O₃ 0.62 Soluble Catechol, aldehyde Herbal extracts

Key Observations :

  • This compound’s ester group enhances lipophilicity (LogP = 1.27) compared to its carboxylic acid counterpart (LogP = 0.98), improving membrane permeability .
  • Methylation at the 3-O position (e.g., mthis compound) reduces inhibitory potency against P4Hs compared to the ethyl ester .
Inhibition of Prolyl Hydroxylases (P4Hs)
Compound IC₅₀ for Collagen P4Hs IC₅₀ for HIF P4Hs Selectivity Mechanism
This compound 50–100 µM >500 µM Collagen P4Hs Competes with α-ketoglutarate
3,4-Dihydroxybenzoic acid >200 µM >500 µM Low Weak iron chelation
3,4-Dihydroxyphenylacetate 100–200 µM >500 µM Collagen P4Hs Similar to ethyl ester
Dimethyloxalylglycine (DMOG) 10 µM 10 µM Non-selective Broad α-ketoglutarate analog

Key Findings :

  • This compound shows higher specificity for collagen P4Hs over HIF P4Hs, unlike DMOG, which non-selectively inhibits all P4Hs .
  • Its ester group enhances stability and cell permeability compared to 3,4-dihydroxybenzoic acid, making it more effective in reducing collagen deposition in fibrotic models .
Antioxidant and Antimicrobial Potentiation
Compound Antioxidant Activity (EC₅₀) Antibiotic Potentiation Target Pathogens
This compound 15 µM Synergy with erythromycin, vancomycin Staphylococcus aureus
Rosmarinic acid 8 µM None reported N/A
Caffeic acid 10 µM Enhances β-lactams Gram-negative bacteria

Key Findings :

  • This compound uniquely retards drug efflux in S. aureus, enhancing erythromycin and vancomycin efficacy by 4–8-fold .
  • Unlike rosmarinic or caffeic acid, it directly inhibits bacterial efflux pumps rather than disrupting membrane integrity .
Antiviral and Anticancer Activity
Compound Anti-HBV Activity (IC₅₀) Anticancer Mechanism Cell Lines Tested
This compound 0.23–5.18 mM Induces autophagy/apoptosis Esophageal squamous cell carcinoma (ESCC)
Ellagic acid 0.07 mg/mL DNA replication inhibition HepG2 2.2.15
Quercetin 1.2 mM Cell cycle arrest Breast cancer (MCF-7)

Key Findings :

  • This compound inhibits HBV DNA replication (IC₅₀ = 0.06–2.62 mM) and HBsAg secretion, comparable to ellagic acid .

Industrial and Pharmacological Relevance

  • Synthetic Accessibility : this compound’s high-yield synthesis (90.5%) makes it more cost-effective than analogues like methyl gallate (yield ~70%) .
  • Metabolic Stability : Unlike 3,4-dihydroxybenzaldehyde, it resists rapid oxidation in vivo due to its ester group, prolonging its half-life .

Biological Activity

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a compound derived from protocatechuic acid and is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 3943-89-3
  • Molecular Formula: C10H12O4

Biological Activities

This compound exhibits several significant biological activities:

  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly beneficial in protecting cells from oxidative stress.
  • Prolyl Hydroxylase Inhibition : The compound inhibits prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition promotes HIF-mediated cellular responses under hypoxic conditions .
  • Cytotoxic Effects on Cancer Cells : this compound induces apoptosis and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). It has been shown to upregulate genes involved in apoptosis and autophagy pathways, such as NDRG1 and BNIP3 .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies indicate that it activates caspase-dependent pathways leading to programmed cell death in cancer cells .
  • Promotion of Autophagy : The compound facilitates autophagy through increased expression of microtubule-associated protein light chain 3 (LC3), crucial for autophagosome formation .
  • Enhanced Aerobic Metabolism : Research indicates that this compound improves aerobic metabolism, which may enhance physical performance and energy production in muscle cells .

Table 1: Summary of Key Studies on this compound

StudyFindingsMethodology
Han et al. (2014)Induces apoptosis in ESCC cells via NDRG1 and BNIP3 upregulationFlow cytometry, gene expression profiling
Lee et al. (2016)Protects against hypoxia-induced oxidative damage in L6 myoblastsPreconditioning experiments with HIF analysis
Zhang et al. (2015)Reduces breast cancer cell metastasis by inhibiting prolyl-hydroxylaseIn vitro assays on breast cancer cell lines

Detailed Findings

  • Cytotoxic Effects on ESCC : Han et al. demonstrated that this compound induces significant apoptosis in KYSE 170 ESCC cells by regulating key apoptotic pathways. The study identified a total of 55 differentially expressed genes linked to cell cycle regulation and metabolism following treatment .
  • Cardioprotection : Research has shown that preconditioning with this compound improves cellular viability under hypoxic conditions by enhancing antioxidant enzyme levels and reducing oxidative stress markers such as malondialdehyde .
  • Metabolic Enhancements : In studies involving rats, supplementation with this compound resulted in increased ATP levels and improved muscle respiratory capacity due to enhanced Krebs cycle activity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying ethyl 3,4-dihydroxybenzoate (EDHB) in laboratory settings?

  • Methodological Answer : EDHB is synthesized via esterification of 3,4-dihydroxybenzoic acid (protocatechuic acid) with ethanol under acidic or enzymatic catalysis. A common approach involves refluxing equimolar amounts of protocatechuic acid and ethanol in the presence of a catalyst (e.g., sulfuric acid) at 60–80°C for 6–12 hours. Post-reaction, the product is purified via recrystallization using ethanol-water mixtures, yielding white crystalline powder with a melting point of 131–136°C . Purity can be confirmed via HPLC (≥97%) and NMR spectroscopy .

Q. How can researchers structurally characterize EDHB and confirm its identity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To verify the ester moiety (δ ~4.3 ppm for ethyl group) and aromatic protons (δ ~6.8–7.2 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (ester C=O stretch) and 3200–3500 cm⁻¹ (phenolic -OH).
  • Mass spectrometry : Molecular ion peak at m/z 182.18 (C₉H₁₀O₄).
  • Physicochemical properties : LogP (1.27), PSA (66.76 Ų), and solubility (insoluble in water) .

Q. What experimental models are suitable for studying EDHB’s antioxidant activity?

  • Methodological Answer :

  • In vitro : DPPH/ABTS radical scavenging assays to quantify free radical neutralization.
  • Cellular models : Use H9c2 cardiomyocytes to assess myocardial protection via NO synthase activation and mitochondrial ROS modulation (measured using fluorescent probes like DCFH-DA) .
  • In vivo : Rodent models of oxidative stress (e.g., ischemia-reperfusion injury) with endpoints like lipid peroxidation (MDA levels) and glutathione (GSH) assays .

Advanced Research Questions

Q. How does EDHB modulate HIF-1α activity, and what experimental designs validate this mechanism?

  • Methodological Answer : EDHB inhibits prolyl hydroxylase (PHD), stabilizing HIF-1α under normoxia. Key approaches:

  • Hypoxia-mimicking assays : Treat cells with EDHB (10–50 µM) and measure HIF-1α levels via Western blot.
  • Luciferase reporter assays : Use hypoxia-response element (HRE)-driven reporters to confirm transcriptional activation.
  • Iron chelation controls : Compare EDHB’s effects with desferrioxamine (DFO) to rule out iron-dependent off-target effects .

Q. What methodologies elucidate EDHB’s dual role in inducing apoptosis and protecting against cell death?

  • Methodological Answer : Context-dependent effects require:

  • Concentration gradients : Test EDHB at low (1–10 µM) vs. high doses (50–100 µM) in ESCC cells.
  • Apoptosis markers : Annexin V/PI staining and caspase-3 cleavage via flow cytometry.
  • Autophagy assays : LC3-II/LC3-I ratio (Western blot) and autophagosome visualization (e.g., GFP-LC3 transfection) .

Q. How can researchers resolve contradictions in EDHB’s metabolic effects (e.g., glycolysis vs. aerobic respiration)?

  • Methodological Answer :

  • Tissue-specific studies : Compare skeletal muscle (augmented aerobic metabolism via ↑SDH, CPTI) vs. cancer cells (glycolytic shift via ↑GLUT1/HK).
  • Metabolomics : LC-MS profiling of pyruvate, acetyl-CoA, and lactate levels in different tissues.
  • Dose-response curves : Link metabolic outcomes to EDHB concentration and exposure time.

Q. What in vivo models are optimal for studying EDHB’s enhancement of physical performance?

  • Methodological Answer :

  • Rat treadmill assays : Measure endurance (time to exhaustion) post-EDHB supplementation (50 mg/kg/day for 14 days).
  • Muscle biopsy analysis : Quantify glycogen synthesis, mitochondrial density (TEM), and ATP levels .
  • Metabolic cages : Monitor O₂ consumption (VO₂ max) and CO₂ production to calculate respiratory exchange ratio (RER).

Q. How can researchers address EDHB’s poor bioavailability for therapeutic applications?

  • Methodological Answer :

  • Nanoformulations : Encapsulate EDHB in PLGA nanoparticles to improve solubility.
  • Pharmacokinetics : Conduct LC-MS/MS studies in rodents to measure plasma half-life and tissue distribution.
  • Prodrug design : Synthesize EDHB esters (e.g., acetyl-protected derivatives) for enhanced absorption .

Q. Safety and Best Practices

Q. What safety protocols are critical when handling EDHB in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as non-hazardous waste .

Q. Are there known synergies between EDHB and other bioactive compounds?

  • Methodological Answer :
  • Combination therapies : Test EDHB with ascorbic acid (enhanced antioxidant effects) or chemotherapeutics (e.g., erlotinib) for additive apoptosis induction.
  • Isobologram analysis : Quantify synergistic vs. antagonistic interactions using Chou-Talalay methods .

Properties

IUPAC Name

ethyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPUBCVJHFXPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057732
Record name Ethyl protocatechuate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-89-3
Record name Ethyl 3,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl protocatechuate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3943-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl protocatechuate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PROTOCATECHUATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3 Å molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69% ) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3A molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69%) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,4-dihydroxybenzoate
Reactant of Route 4
Ethyl 3,4-dihydroxybenzoate
Reactant of Route 5
Ethyl 3,4-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,4-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.